2-(Diphenylphosphoryl)-3-methylbutanal
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Overview
Description
2-(Diphenylphosphoryl)-3-methylbutanal is an organic compound that features a diphenylphosphoryl group attached to a butanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphoryl)-3-methylbutanal typically involves the reaction of diphenylphosphine oxide with an appropriate aldehyde under controlled conditions. One common method includes the use of Grignard reagents, where the diphenylphosphine oxide reacts with a Grignard reagent derived from the corresponding aldehyde .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylphosphoryl)-3-methylbutanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The diphenylphosphoryl group can participate in substitution reactions with nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Produces phosphine oxides.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted phosphine derivatives.
Scientific Research Applications
2-(Diphenylphosphoryl)-3-methylbutanal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as flame retardants and plasticizers .
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphoryl)-3-methylbutanal involves its interaction with various molecular targets. The diphenylphosphoryl group can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity .
Comparison with Similar Compounds
Diphenylphosphoryl azide: Known for its use in organic synthesis and peptide coupling reactions.
Diphenylphosphoryl acetic acid: Utilized in the synthesis of various organic compounds.
Diphenylphosphoryl ethylamine: Investigated for its potential biological activities
Uniqueness: 2-(Diphenylphosphoryl)-3-methylbutanal is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both the diphenylphosphoryl and aldehyde groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
85464-10-4 |
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Molecular Formula |
C17H19O2P |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
2-diphenylphosphoryl-3-methylbutanal |
InChI |
InChI=1S/C17H19O2P/c1-14(2)17(13-18)20(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,17H,1-2H3 |
InChI Key |
MERCNQRXNRJQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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